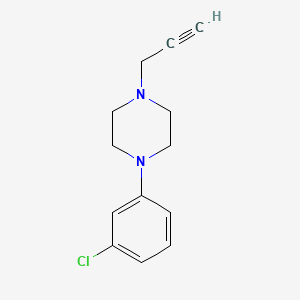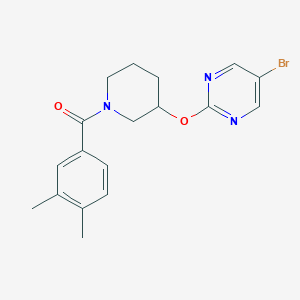
1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and has been shown to have promising results in preclinical studies.
科学的研究の応用
Anti-Angiogenic and DNA Cleavage Activities
Research indicates that certain piperidine-4-carboxamide derivatives have shown significant efficacy in inhibiting angiogenesis in vivo, using the chick chorioallantoic membrane (CAM) model. These compounds also demonstrated notable DNA cleavage activities, suggesting their potential as anticancer agents due to their combined anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Antimicrobial Activity
Azetidinone-based phenyl sulfonyl pyrazoline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, synthesized by reacting specific azetidinones with benzene sulfonyl chloride, displayed notable antimicrobial properties when tested against various bacterial and fungal strains (Shah et al., 2014).
Role in Beta-Adrenergic Receptor Activity
Research on a series of (4-piperidin-1-yl)-phenyl sulfonamides has revealed that certain modifications in these compounds result in potent agonists for the beta(3)-adrenergic receptor. This discovery holds potential implications for the development of treatments targeting beta-adrenergic receptors (Hu et al., 2001).
Inhibitors of Soluble Epoxide Hydrolase
In the search for inhibitors of soluble epoxide hydrolase, certain 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives have been identified. These inhibitors are crucial for potential therapeutic applications in various disease models, demonstrating significant effects on biological markers and showing promise for in vivo investigations (Thalji et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Sulfonamides bearing a piperidine nucleus have shown significant activity against enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These properties highlight their potential in developing therapeutic agents for various medical conditions, including neurological disorders (Khalid et al., 2013; Khalid et al., 2016).
特性
IUPAC Name |
1-[1-[4-(2-methylphenoxy)phenyl]sulfonylazetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-16-4-2-3-5-21(16)29-19-6-8-20(9-7-19)30(27,28)25-14-18(15-25)24-12-10-17(11-13-24)22(23)26/h2-9,17-18H,10-15H2,1H3,(H2,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVMQONSVLBVJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4CCC(CC4)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


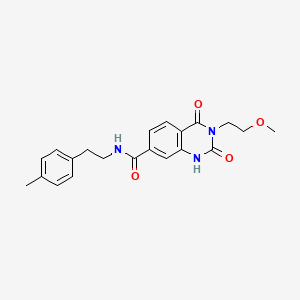

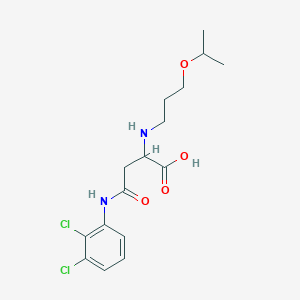
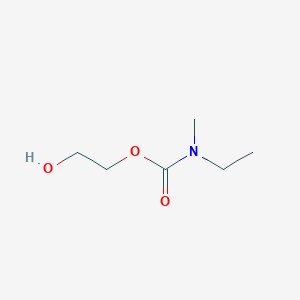
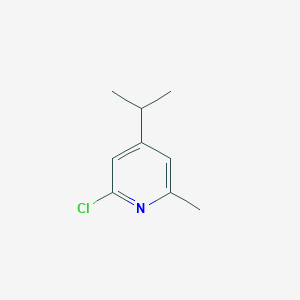
![3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B2354341.png)
![2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole](/img/structure/B2354343.png)
![1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine dihydrochloride](/img/no-structure.png)
![N-Benzo[1,3]dioxol-5-yl-2-(4-hydroxy-6-propyl-pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B2354348.png)
![(E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide](/img/structure/B2354349.png)

